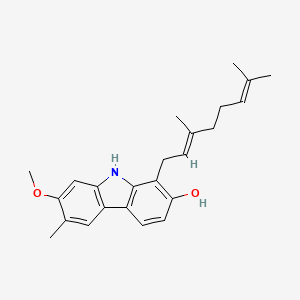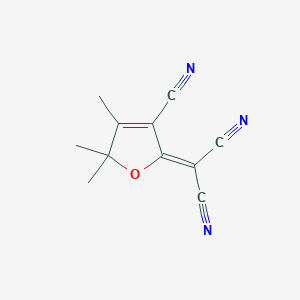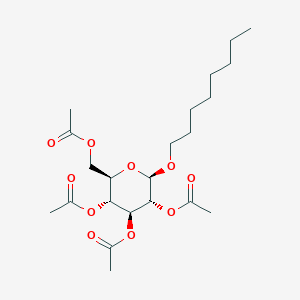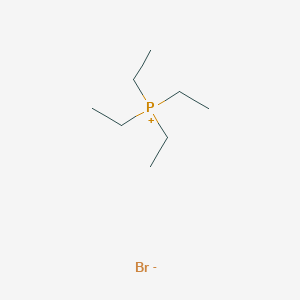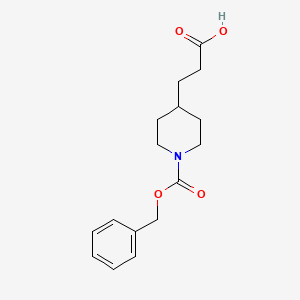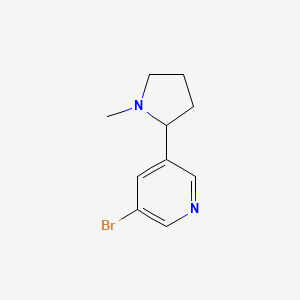
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Übersicht
Beschreibung
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, also known as BRD7929, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD7929 is a small molecule that belongs to the pyridine family and has a molecular weight of 236.18 g/mol.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine involves its ability to bind to specific proteins in cells. The binding of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine to these proteins can either activate or inhibit their function, depending on the specific protein. In cancer cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine binds to proteins involved in cell proliferation, leading to the inhibition of cell growth. Inflammatory cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine binds to proteins involved in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine binds to proteins involved in Alzheimer's disease, leading to the inhibition of disease progression.
Biochemische Und Physiologische Effekte
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine inhibits cell growth and induces cell death. Inflammatory cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological cells, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine inhibits the progression of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in lab experiments include its high purity, stability, and specificity for specific proteins. However, the limitations of using 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine include its high cost, low solubility in water, and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. These include studying its potential therapeutic applications in other diseases, optimizing its synthesis method to reduce cost and increase yield, and improving its solubility in water to increase its bioavailability. Additionally, further research is needed to determine the long-term effects and potential toxicity of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in vivo.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has been shown to have potential therapeutic applications in various scientific research fields. It has been studied as a potential treatment for cancer, inflammation, and neurological disorders. In cancer research, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation. Inflammation research has shown that 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has been studied as a potential treatment for Alzheimer's disease by targeting specific proteins involved in the disease.
Eigenschaften
IUPAC Name |
3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452667 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine | |
CAS RN |
71719-09-0 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

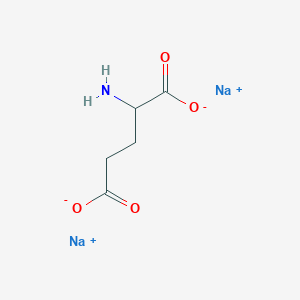
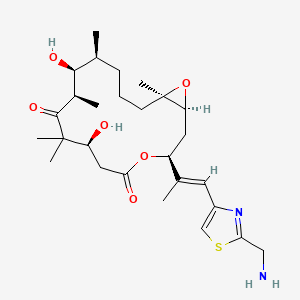
![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)



